Chemical properties of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide
Chemical properties of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide
Executive Summary
N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide (CAS: 1018582-53-0) is a specialized heterocyclic sulfonamide derivative used primarily as a pharmacophore scaffold and chemical building block in medicinal chemistry. It belongs to the class of thiophene sulfonamides , which are privileged structures in the design of Carbonic Anhydrase (CA) inhibitors , antibacterial agents, and antitumor compounds.
Unlike simple sulfonamides, this compound features a 5-chlorothiophene core (providing unique electronic and lipophilic properties) and an ethylenediamine tail. The primary amine on the tail serves as a critical "handle" for further chemical modification, making this molecule an ideal linker-payload intermediate for fragment-based drug discovery (FBDD) or the creation of bivalent inhibitors.
Critical Distinction: Researchers must distinguish this compound from N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide (CKI-7), a casein kinase inhibitor. While they share the "aminoethyl-sulfonamide" motif, the core rings (thiophene vs. isoquinoline) dictate completely different biological targets.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Core Identifiers
| Property | Detail |
| Chemical Name | N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide |
| CAS Number | 1018582-53-0 (Free base) / 1423026-54-3 (HCl salt) |
| Molecular Formula | C₆H₉ClN₂O₂S₂ |
| Molecular Weight | 240.73 g/mol |
| SMILES | Clc1ccc(s1)S(=O)(=O)NCCN |
| InChI Key | DGZXAKHMISTQSA-UHFFFAOYSA-N |
Physicochemical Properties
The following data aggregates experimental observations and high-confidence predictive models (XLogP3, ACD/Labs).
| Parameter | Value | Significance |
| LogP (Octanol/Water) | ~0.9 - 1.2 | Moderately lipophilic; good membrane permeability potential. |
| pKa (Sulfonamide NH) | ~9.5 - 10.1 | Weakly acidic; remains neutral at physiological pH (7.4). |
| pKa (Terminal Amine) | ~8.8 - 9.2 | Basic; predominantly protonated (cationic) at physiological pH. |
| H-Bond Donors | 2 (Sulfonamide NH, Amine NH₂) | Critical for active site binding (e.g., Zn²⁺ coordination). |
| H-Bond Acceptors | 4 (Sulfonyl oxygens, Thiophene S, Amine N) | Facilitates solvent interaction and receptor docking. |
| Solubility | Low in water (Free base); High in DMSO, DMF, Methanol. | Protocol Note: Use HCl salt for aqueous buffers or predissolve in DMSO. |
Synthesis & Manufacturing
The synthesis of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide follows a nucleophilic substitution pathway. The core challenge is preventing the formation of the bis-sulfonamide (where one diamine molecule reacts with two sulfonyl chlorides).
Reaction Mechanism
The reaction involves the attack of the ethylenediamine nitrogen on the electrophilic sulfur of 5-chlorothiophene-2-sulfonyl chloride .
Key Reagents:
-
Precursor: 5-Chlorothiophene-2-sulfonyl chloride (CAS: 2766-74-7).[1][2]
-
Nucleophile: Ethylenediamine (in large excess) or N-Boc-ethylenediamine (for controlled mono-substitution).
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to scavenge HCl.
Visualization: Synthetic Pathway
Caption: Controlled synthesis via N-Boc protection prevents polymerization and ensures mono-sulfonylation.[1]
Biological Applications & Pharmacology[5]
A. Carbonic Anhydrase (CA) Inhibition
Thiophene sulfonamides are established inhibitors of Carbonic Anhydrase (EC 4.2.1.1).[3][4]
-
Mechanism: The sulfonamide moiety (
) acts as a Zinc-Binding Group (ZBG).[3] The nitrogen atom coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion. -
Role of the 5-Chloro Substituent: The chlorine atom at position 5 fills the hydrophobic pocket of the enzyme active site, enhancing binding affinity compared to the unsubstituted thiophene.
-
Selectivity: This scaffold is often used to target transmembrane isoforms (CA IX, XII) associated with hypoxic tumors, rather than the cytosolic isoforms (CA I, II).
B. Linker Chemistry & Probe Design
The free primary amine (
-
Fluorescent Probes: Can be conjugated to fluorescein or rhodamine NHS-esters to visualize CA expression in tissues.
-
Surface Immobilization: Used to tether the inhibitor to SPR chips or affinity chromatography columns for screening potential drug candidates.
Visualization: Pharmacophore Interaction
Caption: Structural basis for biological activity. The sulfonamide coordinates Zinc, while the ring drives specificity.[3]
Experimental Protocols
Protocol 1: Synthesis of N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide (HCl Salt)
Note: This protocol uses the "excess diamine" method to avoid protection steps, suitable for scale-up.
Reagents:
-
5-Chlorothiophene-2-sulfonyl chloride (1.0 eq)
-
Ethylenediamine (5.0 eq) – Excess is critical to prevent dimer formation.
-
Dichloromethane (DCM) (Anhydrous)[5]
-
HCl (1M in diethyl ether)
Step-by-Step Methodology:
-
Preparation: Dissolve ethylenediamine (5.0 eq) in anhydrous DCM in a round-bottom flask. Cool to 0°C using an ice bath.
-
Addition: Dissolve 5-chlorothiophene-2-sulfonyl chloride (1.0 eq) in DCM. Add this solution dropwise to the stirred amine solution over 30 minutes. Slow addition favors mono-substitution.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (System: 10% MeOH in DCM).
-
Work-up:
-
Wash the organic layer with water (3x) to remove excess ethylenediamine and salts.
-
Dry the organic layer over anhydrous
. -
Filter and concentrate under reduced pressure to obtain the crude free base.
-
-
Salt Formation: Dissolve the crude oil in a minimum amount of ethanol. Add 1M HCl in diethyl ether dropwise until precipitation occurs.
-
Purification: Filter the white solid precipitate and wash with cold ether. Recrystallize from EtOH/Ether if necessary.
Protocol 2: Stability & Storage
-
Solid State: Stable for >2 years at -20°C if protected from moisture.
-
Solution State:
-
DMSO: Stable for months at -20°C.
-
Aqueous Buffer: Prone to slow hydrolysis; prepare fresh for assays.
-
-
Handling: The free base is an amine and can absorb
from the air (forming carbamates). Store under nitrogen or argon.[5]
References
-
PubChem. (n.d.).[6] N-(2-Aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride. National Library of Medicine. Retrieved from [Link]
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual grounding for Thiophene Sulfonamide mechanism).
Sources
- 1. prepchem.com [prepchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Acetyl-5-chlorothiophene-2-sulfonamide | High Purity [benchchem.com]
- 4. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-Chlorothiophene-2-sulfonyl chloride | C4H2Cl2O2S2 | CID 2733925 - PubChem [pubchem.ncbi.nlm.nih.gov]
